Hexaamminenickel(II) bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

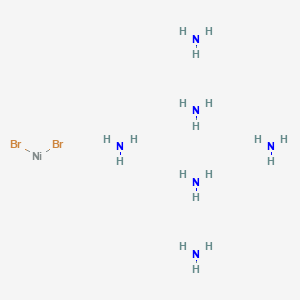

Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH3)6]Br2, is a coordination compound consisting of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. This compound is known for its high purity, often reaching 99.999%, making it suitable for various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexaamminenickel(II) bromide can be synthesized by reacting nickel(II) bromide with an excess of ammonia in an aqueous solution. The reaction typically involves dissolving nickel(II) bromide in water and then adding concentrated ammonia solution. The mixture is stirred until the formation of the hexaamminenickel(II) complex is complete .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Hexaamminenickel(II) bromide undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes in a three-stage process, releasing ammonia and forming nickel bromide and eventually metallic nickel.

Substitution: The ammonia ligands can be replaced by other ligands, such as water or ethylenediamine, through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation and Reduction: The compound can participate in redox reactions, where the nickel ion can be reduced to metallic nickel or oxidized to higher oxidation states.

Substitution Reactions: Common reagents include water, ethylenediamine, and other ligands that can coordinate with the nickel ion.

Major Products:

Decomposition Products: Ammonia, nickel bromide, and metallic nickel.

Substitution Products: Complexes with different ligands, such as [Ni(H2O)6]Br2 or [Ni(en)3]Br2 (where en = ethylenediamine).

Aplicaciones Científicas De Investigación

Catalysis

Hexaamminenickel(II) bromide has been studied for its catalytic properties in several reactions. Its ability to facilitate various chemical transformations makes it a valuable catalyst in organic synthesis. For example, it has been utilized in the synthesis of diethyl carbonate from ethyl carbamate, showcasing its effectiveness as a transition metal catalyst .

Material Science

In material science, this compound serves as a precursor for synthesizing nickel-based nanomaterials. The thermal decomposition of this compound can yield nano-sized metallic nickel, which is significant for applications in electronics and energy storage systems. Studies have shown that the decomposition process can be monitored using techniques like thermogravimetric analysis (TG) and temperature-resolved X-ray diffraction (TR-XRD) .

Table 1: Thermal Decomposition Characteristics

| Parameter | Value |

|---|---|

| Final Product | Nano-sized metallic nickel |

| Analysis Techniques | TG-MS, TR-XRD |

| Evolved Gases | NH₃, N₂, H₂ |

| Activation Energy | Varies with conversion extent |

Analytical Chemistry

This compound is also employed in analytical chemistry for the determination of ammonia and other nitrogen-containing compounds. Its solubility characteristics in aqueous ammonia solutions have been extensively studied, revealing important insights into its behavior under varying conditions .

Table 2: Solubility Characteristics

| Temperature (°C) | Free NH₃ Concentration (g/100g solvent) | Solubility of this compound |

|---|---|---|

| 0 | 0 | Low |

| 25 | 30 | Moderate |

| 55 | 37 | High |

Biological Applications

Research indicates potential biological applications of this compound, particularly in studying its interactions with biological molecules. Its coordination chemistry allows it to form complexes with various biomolecules, which can be useful in understanding biochemical pathways and mechanisms .

Case Study 1: Catalytic Activity

A study investigated the catalytic performance of this compound in organic reactions. The results demonstrated that it effectively catalyzed the synthesis of various organic compounds under mild conditions, highlighting its utility in green chemistry applications.

Case Study 2: Nanomaterial Synthesis

Another significant study focused on using this compound as a precursor for nickel nanoparticles. The synthesized nanoparticles exhibited excellent electrochemical properties, making them suitable for use in supercapacitors and batteries.

Mecanismo De Acción

The mechanism of action of hexaamminenickel(II) bromide involves the coordination of ammonia ligands to the nickel ion, forming a stable octahedral complex. The compound can undergo ligand exchange reactions, where the ammonia ligands are replaced by other ligands, altering its chemical properties and reactivity . The nickel ion can also participate in redox reactions, influencing its oxidation state and coordination environment .

Comparación Con Compuestos Similares

Hexaamminenickel(II) bromide can be compared with other similar compounds, such as:

Hexaamminenickel(II) chloride ([Ni(NH3)6]Cl2): Similar structure but with chloride ions instead of bromide ions.

Hexaamminenickel(II) sulfate ([Ni(NH3)6]SO4): Contains sulfate ions and exhibits different solubility and thermal properties.

Tris(ethylenediamine)nickel(II) complexes ([Ni(en)3]X2): Uses ethylenediamine as ligands instead of ammonia, resulting in different coordination chemistry.

This compound is unique due to its high purity and specific coordination environment, making it suitable for specialized applications in various fields .

Actividad Biológica

Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH3)6]Br2, is a coordination compound that has garnered interest due to its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a complex formed by nickel(II) ions coordinated with six ammonia molecules. Its structure allows for various interactions with biological systems, which can influence cellular processes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and interference with enzymatic functions. A study reported effective inhibition of Escherichia coli and Staphylococcus aureus at specific concentrations, showcasing its potential as an antimicrobial agent .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on human cell lines. In vitro studies indicated that the compound could induce apoptosis in cancer cells, suggesting a possible application in cancer therapy. The cytotoxicity was assessed using MTT assays, revealing dose-dependent responses in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Release : Upon interaction with biological systems, nickel ions may be released from the complex, leading to various biochemical effects.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, further impacting cell viability.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed that it effectively inhibited the growth of common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating significant antimicrobial potential .

- Cytotoxicity Assessment : In a detailed investigation using various human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The IC50 values varied among different cell lines, indicating selective toxicity .

- Thermal Stability and Decomposition : Research on the thermal behavior of this compound revealed that upon heating, it decomposes to produce nano-sized metallic nickel, which retains some biological activity. This transformation was monitored using thermogravimetric analysis (TGA) and mass spectrometry .

Data Tables

Propiedades

IUPAC Name |

azane;dibromonickel |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRWEJQXKZQPJA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Ni](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H18N6Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.